1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole
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Overview
Description
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Formation of Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
- 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one
- Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Comparison: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-propan-2-yloxypyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7(2)13-9-5-11-12(6-9)8-3-10-4-8/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
QRCVKTKTHLQPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN(N=C1)C2CNC2 |
Origin of Product |
United States |
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